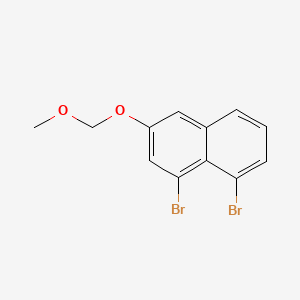![molecular formula C21H14O3 B8245297 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde](/img/structure/B8245297.png)
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde
Descripción general
Descripción
2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde is an organic compound that belongs to the binaphthalene family. This compound is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a binaphthalene backbone. It is known for its chiral properties and is often used in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde can be achieved through several methods. One common approach involves the microbial resolution of the corresponding racemic diester. This method utilizes Bacillus species to selectively hydrolyze the ester groups, resulting in the formation of optically active 2,2’-dihydroxy-1,1’-binaphthyl .
Another method involves the cyclodehydrogenation of 2-substituted binaphthyls mediated by Lewis acids such as aluminum chloride (AlCl3). This reaction is typically carried out at high temperatures and can yield various substituted perylene derivatives .
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde often involves large-scale microbial resolution processes or chemical synthesis using Lewis acids. These methods are optimized for high yield and purity to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s chiral properties make it useful in studying biological systems and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of advanced materials, including polymers and optical materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde involves its ability to form chiral complexes with metals. These complexes act as catalysts in various asymmetric reactions, facilitating the formation of enantiomerically pure products. The molecular targets include substrates that undergo transformations such as addition, substitution, and cyclization reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dihydroxy-1,1’-binaphthalene-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of an aldehyde group and is used in different applications.
Uniqueness
2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which allows it to participate in a wider range of chemical reactions. Its chiral properties and ability to form stable complexes with metals make it particularly valuable in asymmetric synthesis and catalysis.
Propiedades
IUPAC Name |
3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-12-15-11-14-6-2-4-8-17(14)20(21(15)24)19-16-7-3-1-5-13(16)9-10-18(19)23/h1-12,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYPRJUZNAMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate](/img/structure/B8245267.png)
![1-(4-chlorophenyl)-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]thiourea](/img/structure/B8245268.png)
![1-(4-fluorophenyl)-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]urea](/img/structure/B8245275.png)
![1,1-diethyl-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]urea](/img/structure/B8245282.png)
![ethyl N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B8245285.png)
![phenyl N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B8245289.png)

![3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine](/img/structure/B8245316.png)
![(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine](/img/structure/B8245318.png)
